methyl 2-(oxolane-2-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate
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Overview
Description
Methyl 2-(oxolane-2-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring, which are known for their diverse applications in pharmaceuticals, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(oxolane-2-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate can be achieved through various synthetic routes. One common method involves the microwave-assisted synthesis of thiophene scaffolds. For instance, microwave irradiation of 2-halobenzonitriles and methyl thioglycolate in the presence of triethylamine in dimethyl sulfoxide (DMSO) at 130°C provides rapid access to thiophene derivatives . Another method involves the use of trithiocarbonate anions generated in situ from carbon disulfide (CS2) and potassium hydroxide (KOH) in DMSO, which can be used as a novel sulfur synthon for the synthesis of substituted thiophenes .
Industrial Production Methods: Industrial production of thiophene derivatives often involves large-scale chemical processes that utilize readily available starting materials and efficient catalytic systems. The use of environmentally sustainable strategies, such as metal-free dehydration and sulfur cyclization of alkynols with elemental sulfur, has been explored to produce thiophene derivatives in good yields .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(oxolane-2-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions of thiophene derivatives include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Substitution reactions often involve nucleophiles such as amines and halides under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of thiophene derivatives can lead to the formation of sulfoxides or sulfones, while reduction can yield thiol or thioether compounds.
Scientific Research Applications
Methyl 2-(oxolane-2-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, thiophene derivatives have shown potential as kinase inhibitors and antimicrobial agents . In the field of materials science, thiophene-based compounds are used in the development of organic photovoltaics and semiconductors .
Mechanism of Action
The mechanism of action of methyl 2-(oxolane-2-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, thiophene derivatives can inhibit kinase activity by binding to the ATP-binding site of the enzyme, thereby preventing phosphorylation of target proteins . This inhibition can disrupt cellular signaling pathways and affect various biological processes.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to methyl 2-(oxolane-2-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate include methyl 3-amino-2-thiophenecarboxylate and other substituted thiophene derivatives . These compounds share the thiophene core structure but differ in their substituents and functional groups.
Uniqueness: The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties. The presence of the oxolane-2-amido group and the cyclopenta[b]thiophene ring system enhances its potential for specific interactions with biological targets and its utility in various applications.
Biological Activity
Methyl 2-(oxolane-2-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has a complex chemical structure that includes a cyclopentathiophene core and an oxolane moiety. Its molecular formula is C15H17N1O3S.
Research suggests that compounds similar to this compound may act through various biological pathways:
- Protein Kinase Inhibition : Some studies indicate that related compounds can inhibit specific protein kinases involved in cellular signaling pathways. For instance, inhibition of PI5P4Kγ has been noted in related thienylpyrimidine compounds, suggesting a potential pathway for therapeutic effects against cancer and neurodegenerative diseases .
- Calcium Signaling : The compound may influence calcium release within cells, which is critical for various cellular functions .
Biological Activity
The biological activity of this compound has been evaluated in several studies:
Antimicrobial Activity
Some derivatives of cyclopentathiophene compounds exhibit significant antimicrobial properties. For example, certain analogs have shown effectiveness against Gram-positive bacteria with minimum inhibitory concentrations (MIC) ranging from 50 µM to 100 µM .
Anticancer Potential
The anticancer properties of related compounds have been investigated through various assays. In vitro studies show that these compounds can induce apoptosis in cancer cell lines by activating specific signaling pathways .
Case Studies
- Case Study on Anticancer Activity : A study involving a series of cyclopentathiophene derivatives demonstrated their ability to inhibit tumor growth in xenograft models. The mechanism was attributed to the modulation of apoptosis-related proteins and cell cycle arrest .
- Antimicrobial Efficacy : In another study, derivatives were tested against multiple bacterial strains. Compounds showed varying degrees of activity with some exhibiting potent effects against methicillin-resistant Staphylococcus aureus (MRSA) with MIC values as low as 0.20 µg/mL .
Pharmacokinetics and ADMET Properties
Understanding the pharmacokinetics and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is crucial for evaluating the therapeutic potential of this compound:
Property | Description |
---|---|
Solubility | Moderate solubility in organic solvents; limited aqueous solubility |
Stability | Stable under physiological conditions but may degrade under extreme pH levels |
Bioavailability | Estimated moderate bioavailability based on structural analogs |
Half-life | Preliminary data suggest a half-life of over 2 hours in vivo studies |
Properties
Molecular Formula |
C14H17NO4S |
---|---|
Molecular Weight |
295.36 g/mol |
IUPAC Name |
methyl 2-(oxolane-2-carbonylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C14H17NO4S/c1-18-14(17)11-8-4-2-6-10(8)20-13(11)15-12(16)9-5-3-7-19-9/h9H,2-7H2,1H3,(H,15,16) |
InChI Key |
BJKNNDAQWOQRHL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCC2)NC(=O)C3CCCO3 |
Origin of Product |
United States |
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